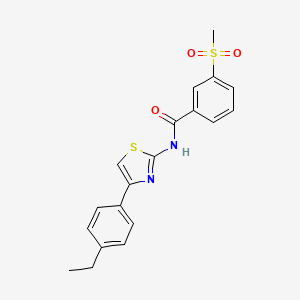

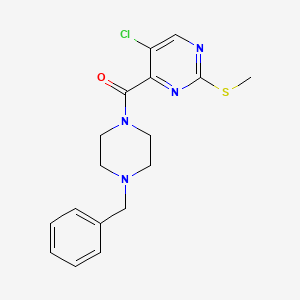

![molecular formula C10H18O5S B2728886 1,4-二氧杂螺[4.5]癸烷-8-基甲磺酸甲酯 CAS No. 147767-55-3](/img/structure/B2728886.png)

1,4-二氧杂螺[4.5]癸烷-8-基甲磺酸甲酯

描述

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spiroacetal derivative that has been synthesized through various methods, and its potential applications in different fields have been explored. 5]decan-8-ylmethyl methanesulfonate.

科学研究应用

立体异构特异性合成和重排

含有 1,6-二氧杂螺 [4.5]癸烷-10-基环系的甾体螺缩乙缩醛甲磺酸酯衍生物在还原后促进重排,生成甾体 1,6-二氧杂癸环或 2,2'-连接的二四氢呋喃衍生物。这个过程展示了该化合物在立体异构特异性合成和重排反应中的适用性,展示了其在以高区域选择性和立体选择性创建复杂甾体骨架方面的多功能性 (Betancor 等人,1998)。

有机化学的合成中间体

与查询化合物密切相关的 1,4-二氧杂螺 [4.5]癸烷-8-酮,是一种多功能合成中间体,广泛用于合成各种有机化学品,包括药物中间体、液晶和杀虫剂。它通过选择性脱缩酮化由 1,4,9,12-四氧杂螺 [4.2.4.2]十四烷生产,突出了其在有机合成中的重要性 (张凤宝,2006)。

螺环化和立体选择性

由 β-苯磺酰二氢呋喃衍生的 α-阴离子与 γ-内酯缩合以一步合成不同取代的 1,6-二氧杂螺 [4.5]癸烷,证明了该化合物在螺环化过程中的应用。该方法以在特定碳位置的高立体选择性而著称,说明了该化合物在合成螺环结构中的作用 (Carretero 等人,1994)。

有机催化对映选择性合成

该化合物的用途扩展到通过亲核试剂催化的醛醇缩合 (NCAL) 对双环 β-内酯进行有机催化对映选择性合成,展示了其在对映选择性催化和环状有机结构合成中的多功能性 (Nguyen 等人,2012)。

微生物代谢

对相关化合物甲磺酸的微生物代谢的研究,提供了对硫的生物地球化学循环和好氧细菌利用甲磺酸盐的见解。这项研究揭示了甲磺酸盐和相关化合物的环境和生物学意义 (Kelly & Murrell,1999)。

属性

IUPAC Name |

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

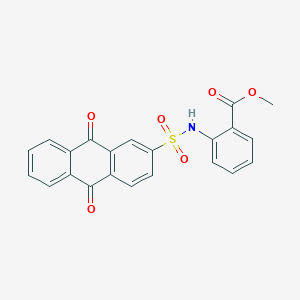

![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)

![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)

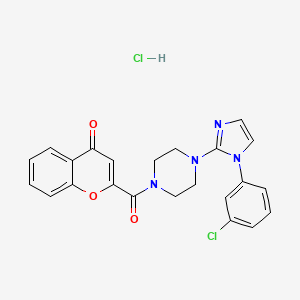

![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)

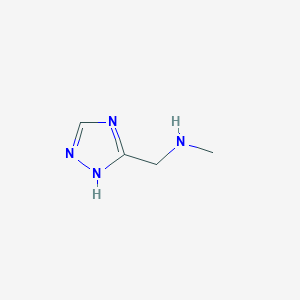

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

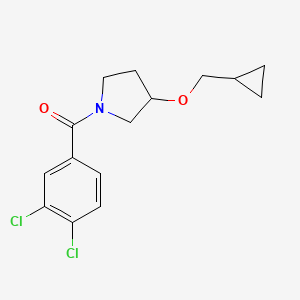

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)